molecular formula C21H18N2O2S B385850 ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate

ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B385850
M. Wt: 362.4g/mol
InChI Key: KIIITABSNSDVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C21H18N2O2S and a molecular weight of 362.4 g/mol

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4g/mol

IUPAC Name

ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C21H18N2O2S/c1-2-25-21(24)18-20(26-14-15-8-4-3-5-9-15)22-19-17-11-7-6-10-16(17)12-13-23(18)19/h3-13H,2,14H2,1H3

InChI Key

KIIITABSNSDVRV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SCC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of isoquinoline derivatives with appropriate benzylsulfanyl and ethyl ester groups under controlled conditions . The reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the imidazo[2,1-a]isoquinoline core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium, other transition metals.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline derivatives: Known for their wide range of pharmacological properties, including antimalarial and anticancer activities.

    Isoquinoline derivatives: Important in medicinal chemistry for their diverse biological activities.

The uniqueness of ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate lies in its specific substitution pattern and the presence of the benzylsulfanyl group, which may confer distinct biological properties and reactivity compared to other similar compounds .

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